Sodium (2-(4-nonylphenoxy)ethyl)) phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (2-(4-nonylphenoxy)ethyl) phosphonate is an organic phosphonate compound known for its multifunctional properties. It is commonly used in various industrial applications due to its unique chemical structure and properties .
Vorbereitungsmethoden
The synthesis of sodium (2-(4-nonylphenoxy)ethyl) phosphonate typically involves the reaction of 4-nonylphenol with ethylene oxide to form 2-(4-nonylphenoxy)ethanol. This intermediate is then reacted with phosphorus trichloride and sodium hydroxide to yield the final product . The reaction conditions usually involve controlled temperatures and specific catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Sodium (2-(4-nonylphenoxy)ethyl) phosphonate undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed under both acidic and basic conditions to form phosphonic acids.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents vary.
Substitution: It can undergo substitution reactions, particularly with halides and other nucleophiles.
Wissenschaftliche Forschungsanwendungen
Sodium (2-(4-nonylphenoxy)ethyl) phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: The compound is used in the formulation of detergents, water treatment chemicals, and corrosion inhibitors
Wirkmechanismus
The mechanism of action of sodium (2-(4-nonylphenoxy)ethyl) phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymatic activities, leading to its biological effects. The exact pathways and molecular targets vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Sodium (2-(4-nonylphenoxy)ethyl) phosphonate can be compared with other similar compounds, such as:
- Sodium (2-(4-octylphenoxy)ethyl) phosphonate
- Sodium (2-(4-decylphenoxy)ethyl) phosphonate
- Sodium (2-(4-dodecylphenoxy)ethyl) phosphonate
These compounds share similar structures but differ in the length of the alkyl chain, which can influence their chemical properties and applications .
Eigenschaften
CAS-Nummer |
83929-25-3 |
---|---|
Molekularformel |
C17H27Na2O4P |
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
disodium;2-(4-nonylphenoxy)ethyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C17H29O4P.2Na/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)21-14-15-22(18,19)20;;/h10-13H,2-9,14-15H2,1H3,(H2,18,19,20);;/q;2*+1/p-2 |
InChI-Schlüssel |
HGKIWQZEDRBIFZ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.